molecular formula C25H25N5O2 B2802291 N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 608491-76-5

N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2802291
CAS No.: 608491-76-5
M. Wt: 427.508
InChI Key: AOMCRVAIKYXRKE-UHFFFAOYSA-N
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Description

The compound N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic heterocycle featuring a fused triazatricyclo framework. Its core structure includes a cyclopentyl substituent, a benzyl group, and an imino-oxo functional motif. Crystallographic tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) are critical for elucidating such complex structures .

Properties

IUPAC Name

N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-11-12-21-28-23-20(25(32)29(21)15-16)13-19(22(26)30(23)18-9-5-6-10-18)24(31)27-14-17-7-3-2-4-8-17/h2-4,7-8,11-13,15,18,26H,5-6,9-10,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMCRVAIKYXRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NCC5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting with the preparation of the core dipyrido[1,2-a:2,3-d]pyrimidine structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on ring systems, substituents, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Synthesis Approach Analytical Methods
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] Benzyl, cyclopentyl, methyl, imino-oxo Not specified in evidence Likely: XRD (SHELX), IR, UV-Vis
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spiro[4.5]decane-dione Benzothiazolyl, dimethylaminophenyl Condensation of 2-Oxa-spiro with amines/phenols Melting point, IR, UV-Vis, elemental analysis
Benzathine benzylpenicillin () Bicyclo[3.2.0]heptane Penicillin core, dibenzylethylenediamine Salt formation Pharmacopoeial assays (e.g., HPLC)

Key Differences and Implications

Core Architecture :

  • The target compound’s triazatricyclo system contrasts with the spiro[4.5]decane framework in –5. The triazatricyclo’s fused rings may confer enhanced rigidity and binding specificity compared to spiro systems, which are more conformationally flexible .
  • Unlike the penicillin-derived bicyclo system in , the target lacks a β-lactam ring, suggesting divergent biological targets (e.g., kinase inhibition vs. antibacterial activity) .

Substituent Effects: The benzyl and cyclopentyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the benzothiazolyl and hydroxyphenyl groups in –6, which are polar and π-conjugated . The imino-oxo motif in the target could enable hydrogen bonding or metal coordination, unlike the ester and amide functionalities in analogs .

Synthesis and Characterization: While –6 employ condensation reactions with amines/phenols to form spiro compounds, the target’s synthesis likely requires cyclization strategies to assemble the triazatricyclo core. Analytical methods such as X-ray diffraction (XRD) (via SHELX) and spectroscopy (IR/UV-Vis) are common for validating such structures .

Biological Activity

N-benzyl-7-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H23N5O2C_{20}H_{23}N_{5}O_{2} with a molecular weight of 365.4 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H23N5O2C_{20}H_{23}N_{5}O_{2}
Molecular Weight365.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its antiproliferative effects against various cancer cell lines.

  • Cell Line Studies : The compound was tested against U-937 (human leukemia) and SK-MEL-1 (melanoma) cell lines.
    • Results : The compound exhibited significant growth inhibition with IC50 values ranging from 5.7 to 12.2 μM for the tested derivatives .
  • Mechanism of Action : The observed antiproliferative activity was attributed to the induction of apoptosis in a concentration-dependent manner without affecting tubulin polymerization or CDK activity at concentrations above 10 μM .

Other Pharmacological Activities

In addition to its anticancer properties, N-benzyl-7-cyclopentyl-6-imino has been explored for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance.

Study 1: Synthesis and Evaluation

A comprehensive study focused on synthesizing derivatives of the compound and evaluating their biological activities:

  • Synthesis Method : The derivatives were synthesized through cyclization reactions under controlled conditions.
  • Biological Evaluation : Several derivatives demonstrated enhanced potency compared to the parent compound, particularly in inhibiting cancer cell proliferation.

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications in the molecular structure significantly influenced biological activity:

  • Key Findings : Substituents at specific positions on the benzyl ring enhanced antiproliferative effects while maintaining low toxicity profiles against normal cells .

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